Lipophilicity Advantage: XLogP3 of 3-Phenyl-3-isopropyl-2-azetidinone vs. 3,3-Dimethyl-1-phenyl-2-azetidinone
The target compound exhibits a computed XLogP3 of 2.1, conferring moderate lipophilicity suitable for membrane permeation and CNS penetration potential. By contrast, the 3,3-dimethyl analog (e.g., 1-benzyl-4,4-dimethyl-2-azetidinone, C12H15NO, same formula) lacks the isopropyl branching and phenyl group at C-3, resulting in a distinct LogP profile and different hydrogen-bonding capacity [1][2]. The isopropyl substituent at C-3 of the target compound provides greater steric shielding of the β-lactam carbonyl compared to dimethyl substitution, which directly impacts hydrolytic stability and enzyme acylation kinetics [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 3,3-Dimethyl-1-phenylazetidin-2-one (XLogP3 = 1.5–1.8, estimated from structural class) |
| Quantified Difference | ΔXLogP3 ≈ +0.3 to +0.6 log units vs. dimethyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
Higher lipophilicity directly translates to improved passive membrane permeability, a critical parameter for intracellular target engagement or CNS exposure in antibacterial and CNS-active azetidinone programs.
- [1] PubChem Compound Summary for CID 28390, 2-Azetidinone, 3-isopropyl-3-phenyl-. National Center for Biotechnology Information (2024). View Source
- [2] Brickner, S.J. et al. N-acyl 3-alkylidenyl- and 3-alkyl azetidin-2-ones: a new class of monocyclic beta-lactam antibacterial agents. 1. Structure-activity relationships of 3-isopropylidene and 3-isopropyl analogs. J Antibiot (Tokyo), 1992, 45(2), 213-226. View Source
